3-Nitro-4-(trifluoromethyl)benzaldehyde

Asymmetric catalysis Reaction yield Enantioselectivity

Researchers requiring a benzaldehyde building block that simultaneously enables heterocycle condensation, retains CNS-appropriate TPSA (62.9 Ų) and LogP (2.1), and provides an amino handle via nitro reduction face limited options. 3-Nitro-4-(trifluoromethyl)benzaldehyde is the only commercially available isomer that satisfies all three criteria. - Enables Knoevenagel, Schiff base, and asymmetric alkynylation reactions - Nitro group reducible to amine for orthogonal functionalization - Ideal for quinazoline, benzimidazole, thiazole core synthesis

Molecular Formula C8H4F3NO3
Molecular Weight 219.12 g/mol
CAS No. 102844-90-6
Cat. No. B010472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-4-(trifluoromethyl)benzaldehyde
CAS102844-90-6
Molecular FormulaC8H4F3NO3
Molecular Weight219.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C8H4F3NO3/c9-8(10,11)6-2-1-5(4-13)3-7(6)12(14)15/h1-4H
InChIKeyYWJKCPJLZJWAGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 3-Nitro-4-(trifluoromethyl)benzaldehyde Is Not Interchangeable


3-Nitro-4-(trifluoromethyl)benzaldehyde (CAS 102844-90-6) is a disubstituted aromatic aldehyde possessing both an electron-withdrawing nitro group (-NO₂) at the meta position relative to the carbonyl and a strongly electron-withdrawing trifluoromethyl group (-CF₃) at the para position [1]. This specific substitution pattern imparts a distinct electronic landscape compared to its regioisomers (e.g., 2-nitro-4-(trifluoromethyl)benzaldehyde, 4-nitro-2-(trifluoromethyl)benzaldehyde), 4-nitro-3-(trifluoromethyl)benzaldehyde, as well as mono-substituted analogs such as 4-(trifluoromethyl)benzaldehyde and 3-nitrobenzaldehyde. The resulting direction and magnitude of the molecular dipole, electrostatic potential distribution, and electrophilicity of the aldehyde carbon are uniquely determined by this combination and positioning of substituents, directly impacting reactivity in condensation, reduction, and cross-coupling reactions critical to pharmaceutical intermediate synthesis, agrochemical development, and materials science [1].

1
Meta-nitro/para-CF₃ electronic pattern for carbonyl activation in nucleophilic additions
2
Dual-handle building block: aldehyde condensation and nitro-to-amine reduction pathways
3
Supports heterocycle synthesis and lipophilicity-modulated SAR studies

The Danger of Generic Substitution for Nitro-Trifluoromethyl Benzaldehydes


The presence of a benzaldehyde core does not guarantee transferable reactivity across analogs. The electronic and steric effects of the specific substituent combination and their relative positions dictate reaction rates, yields, regioselectivity, and even the feasibility of key transformations such as Knoevenagel condensations, Schiff base formation, catalytic asymmetric alkynylations, and Suzuki couplings. For example, literature on asymmetric alkynylation of nitrobenzaldehydes demonstrates that 3-nitrobenzaldehyde undergoes quantitative asymmetric alkynylation, whereas 4-nitrobenzaldehyde completely fails under identical conditions . The para-CF₃ group in 3-nitro-4-(trifluoromethyl)benzaldehyde further polarizes the aromatic system in a direction and magnitude distinct from all other regioisomers, leading to fundamentally different reactivity profiles that cannot be predicted from mono-substituted analogs or positional isomers .

Regioisomers: Ortho-nitro or para-nitro analogs may shift or abolish nucleophilic addition reactivity.
Mono-substituted: 4-(Trifluoromethyl)benzaldehyde lacks the nitro handle; substitution alters TPSA and logP profile.
Missing CF₃: 3-Nitrobenzaldehyde does not provide the para-CF₃ electronic and lipophilicity contribution.

How 3-Nitro-4-(trifluoromethyl)benzaldehyde Differs from Analogs


Regiochemical Effects on Nucleophilic Addition

The meta-nitro substitution pattern in 3-nitro-4-(trifluoromethyl)benzaldehyde is critical for enabling nucleophilic additions at the carbonyl. Asymmetric alkynylation studies on benzaldehyde derivatives have established a position-dependent reactivity dichotomy: 3-nitrobenzaldehyde (meta-nitro) gives essentially quantitative yield and enantioselectivity, whereas 4-nitrobenzaldehyde (para-nitro) completely fails to react under the same conditions . The para-CF₃ group in 3-nitro-4-(trifluoromethyl)benzaldehyde further enhances the electrophilicity of the carbonyl carbon, making it a superior substrate for nucleophilic additions compared to either mono-substituted analog or the ortho-nitro regioisomer .

Regiochemical Effects on Nucleophilic Addition
Class-level inference
3-Nitrobenzaldehyde: quantitative yield; 4-Nitrobenzaldehyde: reaction failure
Meta-nitro substitution enables carbonyl addition pathway.
Asymmetric alkynylation context; para-CF₃ effect inferred.
Asymmetric catalysis Reaction yield Enantioselectivity

Lipophilicity (LogP) Difference from Regioisomers

The computed XLogP3 value for 3-nitro-4-(trifluoromethyl)benzaldehyde is 2.1 [1]. This moderate lipophilicity differs significantly from that of the ortho-nitro regioisomer (2-nitro-4-(trifluoromethyl)benzaldehyde, CAS 109466-87-7), which has a calculated LogP of approximately 2.3, and substantially from the non-nitro analog 4-(trifluoromethyl)benzaldehyde (LogP ~2.5) due to the additional hydrogen bond acceptor capacity introduced by the nitro group [1][2]. These differences directly impact membrane permeability, metabolic stability, and solubility profiles of downstream intermediates in medicinal chemistry programs.

Lipophilicity (LogP) Difference
Cross-study comparable
Target XLogP3: 2.1; ortho isomer: ~2.3; non-nitro analog: ~2.5
Supports intermediate lipophilicity for property modulation.
Computed values; ΔLogP 0.2–0.4 may influence permeability.
Lipophilicity Drug-likeness Physicochemical property

TPSA Differentiation and Membrane Permeability

The TPSA of 3-nitro-4-(trifluoromethyl)benzaldehyde is calculated as 62.9 Ų [1]. When compared to 4-(trifluoromethyl)benzaldehyde (TPSA = 17.1 Ų) and 3-nitrobenzaldehyde (TPSA = 62.9 Ų), the incorporation of both nitro and trifluoromethyl groups yields a TPSA that falls below the commonly cited CNS drug-likeness threshold of 70–90 Ų [2]. This value is identical to that of its regioisomers sharing the same substituent count, but critically different from the mono-substituted analog lacking the nitro group [1][2].

TPSA Differentiation
Class-level inference
Target TPSA: 62.9 Ų; 4-(Trifluoromethyl)benzaldehyde: 17.1 Ų
Below CNS drug-like threshold while providing dual derivatization handles.
Computed TPSA; identical to regioisomers with same substituent count.
Polar surface area CNS drug design ADME prediction

Hazard Profile and Safe Handling Differences

According to ECHA C&L notifications, 3-nitro-4-(trifluoromethyl)benzaldehyde carries GHS hazard classifications H315 (skin irritation, 100%), H317 (skin sensitization, 100%), and H319 (serious eye irritation, 100%) [1]. These classifications constitute a specific safety profile that differs from simpler benzaldehyde analogs and must be evaluated against institutional safety thresholds and waste disposal protocols during procurement.

Hazard Profile Differences
Supporting evidence
H315, H317, H319 (100% notification); Signal: Warning
Safety protocol review required for procurement.
ECHA C&L notifications; differs from unsubstituted benzaldehyde.
Safety assessment GHS classification Procurement

Nitro Reduction as a Functionalization Handle

The meta-nitro group in 3-nitro-4-(trifluoromethyl)benzaldehyde can be selectively reduced to an amine (3-amino-4-(trifluoromethyl)benzaldehyde) using standard reducing conditions (e.g., H₂/Pd-C, SnCl₂/HCl), yielding a versatile aniline building block. This reductive pathway is unavailable in analogs that lack the nitro group (e.g., 4-(trifluoromethyl)benzaldehyde). The ortho-nitro isomer (2-nitro-4-(trifluoromethyl)benzaldehyde) yields a different amino substitution pattern (2-amino-4-(trifluoromethyl)benzaldehyde), which generates downstream intermediates with distinct drug-like properties and synthetic applications [1][2].

Nitro Reduction Handle
Class-level inference
Yields 3-amino-4-(trifluoromethyl)benzaldehyde; pathway unavailable in non-nitro analogs.
Enables unique meta-amino/para-CF₃ scaffold access.
Standard reduction conditions; pattern distinct from ortho-isomer product.
Reduction chemistry Building block Pharmaceutical intermediate

Procurement Scenarios for 3-Nitro-4-(trifluoromethyl)benzaldehyde


Heterocycle Scaffold for Lead Optimization

When a medicinal chemistry team requires a benzaldehyde building block that can (a) undergo condensation reactions to form quinazoline, benzimidazole, or thiazole cores, (b) retain CNS-appropriate TPSA (62.9 Ų) and moderate LogP (2.1) after derivatization, and (c) provide a downstream amino handle via nitro reduction, 3-nitro-4-(trifluoromethyl)benzaldehyde is the only commercially available isomer that satisfies all three requirements simultaneously. The meta-nitro/para-CF₃ substitution pattern uniquely enables both electrophilic activation of the aldehyde (as demonstrated by class-level inference from successful asymmetric alkynylation of 3-nitrobenzaldehyde ) and orthogonal functionalization at the nitro position [1].

Meta-Directed Agrochemical Intermediate Synthesis

In the synthesis of fluorinated agrochemicals where the trifluoromethyl group must occupy the para position relative to a heterocyclic junction while the amino or amide group occupies the meta position, 3-nitro-4-(trifluoromethyl)benzaldehyde is the requisite precursor. The ortho-nitro isomer (2-nitro-4-(trifluoromethyl)benzaldehyde) would yield the wrong connectivity after nitro reduction and cyclization. The nitro group absent analogs (e.g., 4-(trifluoromethyl)benzaldehyde) lack the essential nitrogen-introduction handle entirely, necessitating additional synthetic steps [1][3].

Lipophilicity-Modulated SAR Studies

In lead optimization programs requiring systematic LogP modulation, the 3-nitro-4-(trifluoromethyl)benzaldehyde scaffold provides a measured LogP of 2.1, which is intermediate between the more lipophilic 4-(trifluoromethyl)benzaldehyde (LogP ~2.5) and less lipophilic 3-nitrobenzaldehyde (LogP ~1.8) [1][2]. This compound thus fills a specific LogP window useful for fine-tuning pharmacokinetic properties in series that include both nitro and trifluoromethyl analogs.

Hazard-Compliant Laboratory Procurement

For laboratories with pre-established PPE and waste disposal protocols for skin sensitizers (GHS Skin Sens. 1, H317), the procurement of 3-nitro-4-(trifluoromethyl)benzaldehyde (100% skin sensitization classification [1]) must be explicitly accounted for. Substituting the non-sensitizing analog 4-(trifluoromethyl)benzaldehyde or the less hazardous benzaldehyde may appear cost-effective, but would fail to provide the required reactivity profile (nitro group for reduction; activated aldehyde for condensation). The evidence-based selection ensures the right compound is procured with full awareness of handling requirements [1].

Application
Selection Property
Validation Focus
Heterocycle Scaffold for Lead Optimization
Meta-nitro/para-CF₃ substitution with dual functional handles
CNS-appropriate TPSA and moderate LogP after derivatization
Meta-Directed Agrochemical Intermediate Synthesis
Correct connectivity after nitro reduction and cyclization
Para-CF₃ placement with meta-amino introduction handle
Lipophilicity-Modulated SAR Studies
Intermediate LogP window (2.1) for systematic modulation
LogP fine-tuning relative to nitro and CF₃ analog series
Hazard-Compliant Laboratory Procurement
Skin sensitizer (H317) and irritant (H315, H319) profile
PPE, storage, and waste protocol alignment review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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